
2-Chloro-6-isopropylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-isopropylpyridin-3-ol is C8H10ClNO . The average mass is 171.624 Da and the monoisotopic mass is 171.045090 Da .Chemical Reactions Analysis
Pyridinols, such as this compound, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.2 g/cm^3 . It has a boiling point of 293.2±35.0 °C at 760 mmHg . The compound has a molar refractivity of 45.3±0.3 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
2-Chloro-6-isopropylpyridin-3-ol has been used in a number of scientific research applications, including the synthesis of other compounds, biochemical and physiological studies, and drug development. In particular, this compound has been used in the synthesis of a number of biologically active compounds such as anti-inflammatory agents and anticoagulants. It has also been used in studies of the mechanism of action of various drugs and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-isopropylpyridin-3-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and other proteins. In particular, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound has been shown to inhibit the activity of various other enzymes, including the enzyme responsible for the synthesis of the neurotransmitter dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anticoagulant effects. It has also been shown to have neuroprotective effects, as it has been shown to reduce the levels of the neurotransmitter dopamine in the brain. In addition, this compound has been shown to have antioxidant and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-isopropylpyridin-3-ol has a number of advantages for use in laboratory experiments. In particular, it is a relatively stable compound and is easily synthesized in the laboratory. It is also relatively non-toxic and has a low melting point, making it easy to handle and store. However, this compound is a chiral molecule, meaning that it is difficult to obtain a pure sample of either isomer. This can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-6-isopropylpyridin-3-ol. In particular, further research could be conducted on its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of other compounds and in the development of new drugs. Finally, further research could be conducted on its use in drug delivery systems and in the development of new drug delivery systems.
Métodos De Síntesis
2-Chloro-6-isopropylpyridin-3-ol can be synthesized in a variety of ways, but the most common method is the Gomberg-Bachmann reaction. This reaction involves the reaction of a halogenated pyridine with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, with the halogen atom of the pyridine being replaced by the alkyl group of the alkyl halide. The reaction yields a racemic mixture of the two isomers of this compound.
Propiedades
IUPAC Name |
2-chloro-6-propan-2-ylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(2)6-3-4-7(11)8(9)10-6/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNSRXCUDCHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

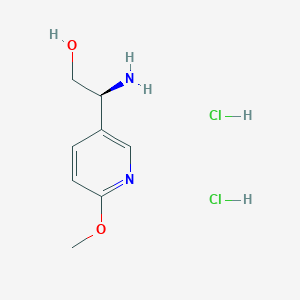
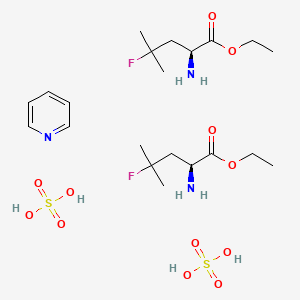
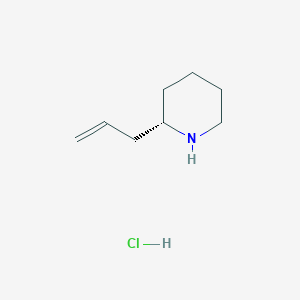
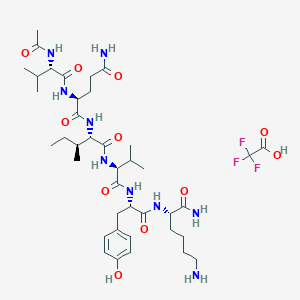
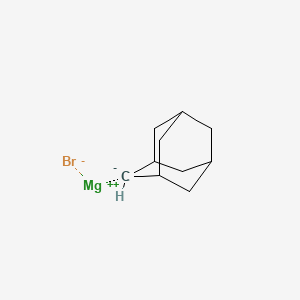
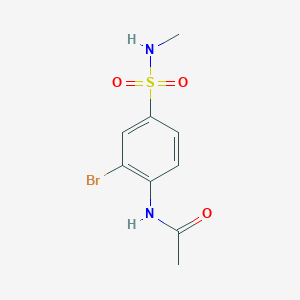


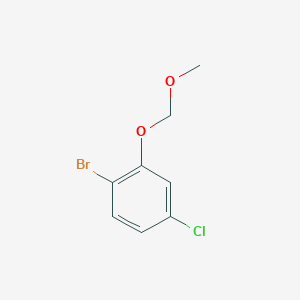
![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)



